7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane] 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]
Brand Name: Vulcanchem
CAS No.: 38334-85-9
VCID: VC19643304
InChI: InChI=1S/C9H12Cl2O2/c10-9(11)6-1-2-8(5-7(6)9)12-3-4-13-8/h6-7H,1-5H2
SMILES:
Molecular Formula: C9H12Cl2O2
Molecular Weight: 223.09 g/mol

7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]

CAS No.: 38334-85-9

Cat. No.: VC19643304

Molecular Formula: C9H12Cl2O2

Molecular Weight: 223.09 g/mol

* For research use only. Not for human or veterinary use.

7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane] - 38334-85-9

Specification

CAS No. 38334-85-9
Molecular Formula C9H12Cl2O2
Molecular Weight 223.09 g/mol
IUPAC Name 7',7'-dichlorospiro[1,3-dioxolane-2,3'-bicyclo[4.1.0]heptane]
Standard InChI InChI=1S/C9H12Cl2O2/c10-9(11)6-1-2-8(5-7(6)9)12-3-4-13-8/h6-7H,1-5H2
Standard InChI Key DPSUJCHTHHBNNH-UHFFFAOYSA-N
Canonical SMILES C1CC2(CC3C1C3(Cl)Cl)OCCO2

Introduction

Structural Characteristics and Molecular Properties

Core Bicyclic Framework

The bicyclo[4.1.0]heptane (norcarane) system consists of a seven-membered ring fused to a cyclopropane moiety, introducing significant ring strain. The spiro connection at position 3 of the bicycloheptane to a 1,3-dioxolane ring creates a rigid, three-dimensional structure. The two chlorine atoms at position 7 further modulate electronic density, enhancing electrophilic reactivity at adjacent sites .

Stereochemical Considerations

The spiro junction imposes specific stereochemical constraints. The dioxolane ring, with its oxygen atoms at positions 2' and 4', adopts a chair-like conformation, while the bicycloheptane’s cyclopropane ring introduces torsional strain. Computational modeling of analogous systems suggests that the chlorine substituents at C7 stabilize the structure through hyperconjugative interactions with the cyclopropane σ-bonds .

Table 1: Comparative Molecular Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
7,7-Dichlorobicyclo[4.1.0]heptaneC₇H₁₀Cl₂165.06208.21.25
Spiro[bicyclo[3.2.0]hept-2-ene-6,2'- dioxolane]C₉H₁₂O₂152.19N/AN/A
Target CompoundC₉H₁₂Cl₂O₂223.10 (estimated)~220–240 (predicted)~1.30 (predicted)

Data for the target compound are extrapolated from structural analogs .

Synthetic Methodologies

Carbene Addition to Spiro-Dioxolane Precursors

A validated route to dichlorospiro compounds involves the addition of dichlorocarbene to a preformed spiro-dioxolane. For example, Ceylan and Koç demonstrated that treating Spiro[bicyclo[3.2.0]hept-2-ene-6,2'- dioxolane] with dichlorocarbene generated from chloroform and a strong base yields 3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.0²,⁴]octane] in 50% yield . Adapting this method, the target compound could plausibly be synthesized via dichlorocarbene insertion into a spiro[bicyclo[4.1.0]heptane-3,2'- dioxolane] precursor.

Cyclopropanation Strategies

An alternative approach involves the Simmons-Smith cyclopropanation of a dioxolane-substituted cyclohexene derivative. The reaction of zinc-copper couple with diiodomethane in the presence of a cyclohexene precursor could generate the bicyclo[4.1.0]heptane core, followed by chlorination at C7 using sulfuryl chloride (SO₂Cl₂) .

Challenges in Purification

Like many strained bicyclic systems, the target compound likely exhibits limited solubility in common organic solvents, complicating crystallization. Arkat-USA’s work on spiro[fluorene-9,9'-xanthene] derivatives highlights the use of dimethyl sulfoxide (DMSO) as a solvent for NMR characterization, a strategy that may apply here .

Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing chlorine atoms activate the bicycloheptane ring toward electrophilic aromatic substitution. Nitration or sulfonation reactions could occur at the less-strained positions (C2 or C5), though experimental validation is needed .

Ring-Opening Reactions

The cyclopropane ring’s strain makes it susceptible to ring-opening under acidic or basic conditions. Treatment with HBr/AcOH might cleave the cyclopropane, yielding a dibrominated open-chain product, while aqueous NaOH could induce hydrolysis of the dioxolane ring .

Doering-Moore-Skatebol Reaction

The Doering-Moore-Skatebol reaction, which generates strained allenes via dehydrohalogenation, has been applied to dichlorospiro compounds. Reacting the target compound with methyl lithium (MeLi) in the presence of 1,3-diphenylisobenzofuran (DBI) could yield cyclo adducts of spiro[bicyclo[4.2.0]octa-2,3-diene-7,2'- dioxolane], analogous to Ceylan’s work .

Comparison with Structural Analogs

7,7-Dichlorobicyclo[4.1.0]heptane

This analog lacks the dioxolane ring, resulting in lower polarity (LogP = 2.98 vs. ~1.5 for the target compound, estimated) and reduced solubility in polar solvents . The absence of the spiro junction also diminishes steric hindrance around the cyclopropane.

Spiro-Dioxolane Derivatives

Compounds like Spiro[bicyclo[3.2.0]hept-2-ene-6,2'- dioxolane] exhibit greater stability due to the absence of electron-withdrawing chlorines but are less reactive toward electrophiles .

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